

What are the physical and chemical properties of Dammaradienyl acetate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dammaradienyl acetate*

Cat. No.: *B15493230*

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Unveiling the Properties of Dammaradienyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammaradienyl acetate, a triterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of **Dammaradienyl acetate**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, including its impact on cellular signaling pathways.

Physical and Chemical Properties

Dammaradienyl acetate is a naturally occurring compound, primarily isolated from plant sources such as *Inula helenium*.^[1] It presents as a crystalline solid and possesses a range of physicochemical properties that are crucial for its handling, formulation, and mechanism of action studies.^[2] A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₃₂ H ₅₂ O ₂	[3]
Molecular Weight	468.8 g/mol	[3]
IUPAC Name	[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate	[3]
Appearance	Crystalline Solid	[2]
Purity	>98%	[2]
Boiling Point	509.2 ± 19.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	
Melting Point	Not explicitly reported, but expected to be a high-melting solid based on its crystalline structure.	

Experimental Protocols

Isolation and Purification of Dammaradienyl Acetate

The isolation of **Dammaradienyl acetate** from plant sources, such as the roots of *Inula helenium*, typically involves solvent extraction followed by chromatographic separation.

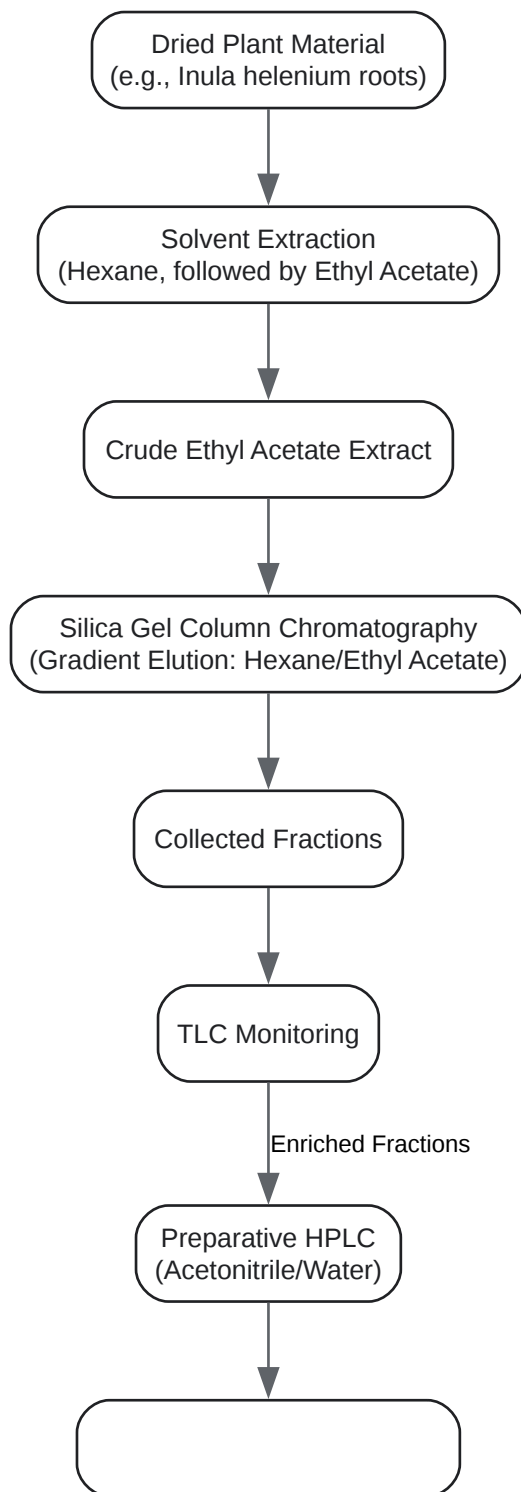
1. Extraction:

- The dried and powdered plant material is subjected to extraction with a non-polar solvent like hexane or petroleum ether to enrich the triterpenoid fraction.
- This is often followed by extraction with a more polar solvent, such as ethyl acetate, to isolate compounds of intermediate polarity, including **Dammaradienyl acetate**.

2. Chromatographic Purification:

- Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Dammaradienyl acetate**.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Dammaradienyl acetate** can be further purified using preparative HPLC with a suitable solvent system (e.g., a mixture of acetonitrile and water) to yield the pure compound.

Isolation and Purification Workflow

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Isolation and Purification Workflow

Characterization of Dammaradienyl Acetate

The structural elucidation and confirmation of **Dammaradienyl acetate** are achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the proton environment in the molecule, including the number of different types of protons and their neighboring atoms.
- ^{13}C NMR: Determines the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., alkyl, alkene, carbonyl).

2. Mass Spectrometry (MS):

- This technique is used to determine the molecular weight of **Dammaradienyl acetate** and to obtain information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Representative Spectroscopic Data:

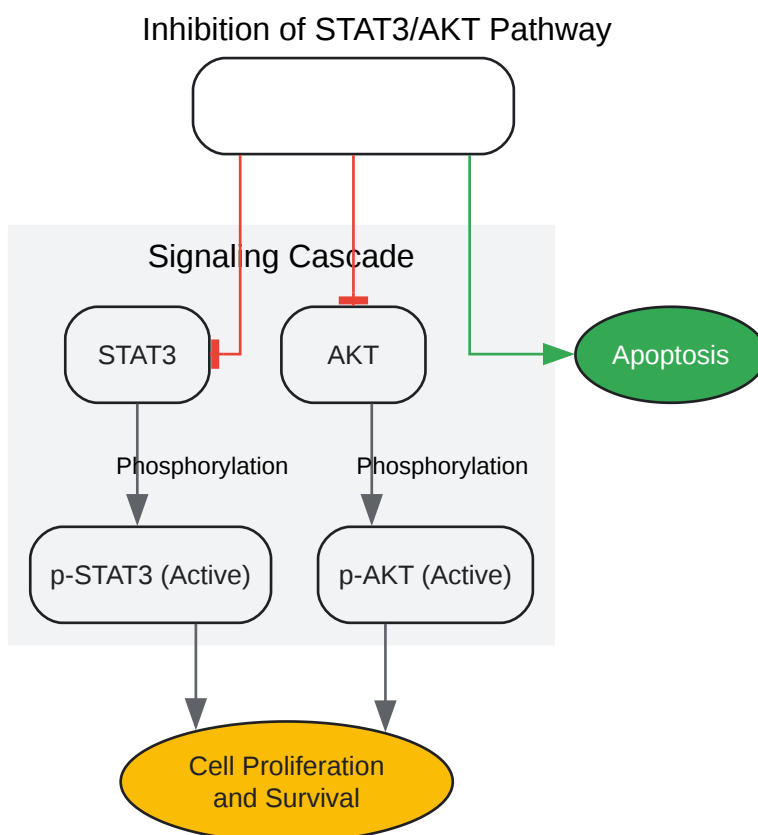
While a complete, officially published NMR spectral dataset for **Dammaradienyl acetate** is not readily available in all databases, the following table presents expected chemical shift ranges for key functional groups based on the analysis of similar dammarane-type triterpenoids.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~4.5	dd	H-3 (proton on the carbon bearing the acetate group)
~2.0	s	-OCOCH ₃ (acetyl protons)	
~0.8 - 1.7	m	Methyl and methylene protons of the triterpenoid backbone and side chain	
~4.7 - 5.1	m	Vinylic protons on the side chain	
^{13}C	~171.0	C=O (acetyl carbonyl)	
~80.0	C-3 (carbon bearing the acetate group)		
~110.0 - 150.0	Olefinic carbons in the side chain		
~10.0 - 60.0	Alkyl carbons of the triterpenoid backbone and side chain		
~21.3	-OCOCH ₃ (acetyl methyl)		

Biological Activity and Signaling Pathways

Emerging research suggests that **Dammaradienyl acetate** may possess anticancer properties. A study on an ethyl acetate extract of *Inula helenium*, which contains **Dammaradienyl acetate**, demonstrated inhibitory effects on the proliferation of pancreatic cancer cells.^[4] The proposed mechanism involves the downregulation of the STAT3/AKT signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (AKT) pathways are crucial regulators of cell growth, proliferation, and survival. Their constitutive activation is a hallmark of many cancers. The inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).



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Inhibition of STAT3/AKT Pathway

Conclusion

Dammaradienyl acetate is a promising natural product with well-defined physicochemical properties. The methodologies for its isolation and characterization are established, relying on standard phytochemical techniques. The preliminary evidence of its inhibitory action on the STAT3/AKT signaling pathway highlights its potential as a lead compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its pharmacological profile and therapeutic efficacy.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Dammaradienyl acetate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15493230#what-are-the-physical-and-chemical-properties-of-dammaradienyl-acetate]

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